Doliracetam
Description
Contextualization within the Racetam Class of Compounds
The racetam class is a group of synthetic compounds characterized by a shared pyrrolidone nucleus. wikipedia.org Many, though not all, of these compounds, possess a 2-oxo-1-pyrrolidine acetamide (B32628) structure, which is the foundational chemical framework of piracetam (B1677957), the first synthesized racetam. wikipedia.org Racetams are structurally related to the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the excitatory neurotransmitter glutamate (B1630785) through its cyclic analogue, pyroglutamic acid. wikipedia.org
Doliracetam is identified as a member of the racetam family. medkoo.comwikipedia.org It is specifically classified as a nootropic drug within this class. medkoo.comwikipedia.org The racetam family is diverse, encompassing compounds with various reported effects. Some, like piracetam and aniracetam (B1664956), are explored for their potential nootropic, or cognitive-enhancing, properties. wikipedia.org Others, such as levetiracetam (B1674943) and brivaracetam, are utilized as anticonvulsants. wikipedia.org this compound, along with compounds like cebaracetam, dupracetam, and imuracetam, falls within a subgroup of racetams that have been investigated for therapeutic purposes. medsafe.govt.nz
The chemical identity of this compound is defined by its systematic IUPAC name, 2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide, and its CAS Number 84901-45-1. wikipedia.org Its molecular formula is C16H14N2O2, with a molar mass of 266.300 g·mol−1. wikipedia.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide |
| CAS Number | 84901-45-1 |
| Molecular Formula | C16H14N2O2 |
| Molar Mass | 266.300 g·mol−1 |
| Synonyms | N/A |
Overview of its Significance in Pre-clinical Neuropharmacology
Preclinical studies are a foundational stage in drug development, involving in vitro (cell-based) and in vivo (animal) experiments to assess the safety and efficacy of a compound before human trials. profil.comppd.com These studies are crucial for understanding a drug's mechanism of action, potential therapeutic benefits, and its pharmacokinetic profile. ppd.com
In the context of preclinical neuropharmacology, this compound has been investigated for its effects on the central nervous system. ncats.io Research indicates that it possesses neuroprotective and potential nootropic effects. ncats.io The term "neuroanabolic," as mentioned in a patent title from Hoechst AG, suggests a potential role in neural growth or restoration. medkoo.comwikipedia.org
Preclinical models are essential for evaluating the potential of compounds like this compound for various neurological conditions. mdbneuro.com For instance, animal models of cognitive dysfunction are used to assess the efficacy of potential cognitive enhancers. frontiersin.org The neuroprotective activity of various compounds has been evaluated in models of ischemia and seizure-induced neurodegeneration. jpccr.eu While the specific preclinical models used to evaluate this compound are not extensively detailed in the provided search results, its classification as a neuroprotective agent suggests its investigation in such paradigms. ncats.io
The general mechanism of action for many racetams is not fully understood, though modulation of central neurotransmitter systems, including glutamate and acetylcholine (B1216132), is a recurring theme. wikipedia.org Some racetams act as positive allosteric modulators of AMPA receptors, which are a type of glutamate receptor. wikipedia.org The anticonvulsant racetams, in contrast, often act as ligands for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). wikipedia.org The precise molecular mechanisms underlying this compound's observed preclinical effects require further elucidation.
Table 2: Investigated Preclinical Properties of this compound
| Preclinical Property | Associated Finding |
|---|---|
| Nootropic Effects | Classified as a nootropic drug within the racetam family. medkoo.comwikipedia.org |
| Neuroprotective Effects | Possesses neuroprotective effects in preclinical contexts. ncats.io |
| Neuroanabolic Action | Described as having neuroanabolic action in a patent title. medkoo.comwikipedia.org |
| Central Nervous System Activity | Demonstrates activity on the central nervous system. ncats.io |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Aloracetam |
| Aniracetam |
| Brivaracetam |
| Cebaracetam |
| Coluracetam |
| Dimiracetam |
| This compound |
| Dupracetam |
| Etiracetam (B127200) |
| Fasoracetam |
| Fonturacetam |
| Imuracetam |
| Levetiracetam |
| Molracetam |
| Nebracetam |
| Nefiracetam |
| Nicoracetam |
| Noopept |
| Oxiracetam |
| Phenylpiracetam |
| Piperacetam |
| Piracetam |
| Pramiracetam |
| Rolipram |
| Rolziracetam |
| Seletracetam |
| γ-aminobutyric acid (GABA) |
| Glutamate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84901-45-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c17-14(19)10-18-13-9-5-4-8-12(13)15(16(18)20)11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,17,19) |
InChI Key |
MVZYGLQQNPFARE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)CC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)CC(=O)N |
Origin of Product |
United States |
Ii. Chemical Synthesis and Analog Development of Doliracetam
Advanced Synthetic Methodologies for Oxindole (B195798) Derivatives
The synthesis of oxindoles, the core structure of Doliracetam, has evolved significantly, moving from classical methods to more sophisticated and efficient strategies. eurekaselect.com Modern organic synthesis focuses on developing protocols that are not only high-yielding but also offer control over stereochemistry and allow for the introduction of diverse functional groups. rsc.orgnih.gov The chemical reactivity of the 2-oxindole core, particularly at the C3 position, makes it a versatile substrate for a wide array of chemical transformations. semanticscholar.orgrsc.org
Transition-metal catalysis has emerged as a powerful tool for constructing the oxindole framework. acs.org Methodologies employing catalysts based on palladium, nickel, copper, rhodium, and ruthenium have enabled the development of domino reactions. acs.org These cascade processes allow for the facile synthesis of highly functionalized oxindoles, including those with all-carbon quaternary centers, often with high chemo- and stereoselectivity from simple starting materials. acs.org For instance, palladium-catalyzed intramolecular C-H functionalization and anionic capture cascade reactions represent cutting-edge approaches to building this key heterocyclic system. acs.org
In addition to metal-catalyzed reactions, there is a growing emphasis on green and sustainable chemistry in the synthesis of oxindole derivatives. sjp.ac.lksjp.ac.lk These approaches aim to minimize environmental impact by using non-toxic solvents like water, employing catalyst-free conditions, or utilizing energy-efficient techniques such as microwave irradiation. sjp.ac.lksjp.ac.lk For example, efficient protocols have been developed for the synthesis of 3-substituted-3-hydroxy-oxindoles using water as the reaction medium, avoiding the need for hazardous organic solvents. sjp.ac.lk Another innovative, metal-free approach involves the C(sp3)-H hydroxylation of 2-oxindoles promoted by TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) using atmospheric air as the oxidant. juniperpublishers.com
The table below summarizes some advanced methodologies used in the synthesis of oxindole derivatives.
| Methodology | Description | Key Features |
| Domino Reactions | Multi-step transformations where subsequent reactions occur without isolating intermediates. acs.org | High efficiency, atom economy, rapid construction of molecular complexity. acs.org |
| Transition-Metal Catalysis | Use of catalysts (e.g., Pd, Ni, Cu, Rh) to facilitate C-H activation, cross-coupling, and cyclization reactions. acs.orgeurekaselect.com | High selectivity, functional group tolerance, access to diverse derivatives. acs.org |
| Organocatalysis | Use of small organic molecules to catalyze reactions, such as the synthesis of chiral spirooxindoles. mdpi.com | Metal-free, enables asymmetric synthesis, environmentally benign. mdpi.com |
| Green Synthetic Approaches | Methods using sustainable solvents (e.g., water), solvent-free conditions, or alternative energy sources (e.g., microwaves). sjp.ac.lksjp.ac.lk | Reduced environmental impact, cost-effective, safer reaction conditions. sjp.ac.lksjp.ac.lk |
| Photoredox Catalysis | Use of light to initiate chemical transformations, such as the trifluoromethylation of oxindoles under metal-free conditions. rsc.org | Mild reaction conditions, unique reactivity pathways. rsc.org |
Regiodivergent Transformations in this compound Synthesis
A significant advancement in the chemistry of this compound and related oxindoles is the development of regiodivergent synthetic strategies. nih.govacs.org These methods are exceptionally valuable as they allow for the creation of multiple, structurally distinct isomers from a single, common starting material by slightly modifying the reaction conditions. nih.govacs.org This approach streamlines the exploration of structure-activity relationships, which is fundamental to drug discovery. nih.govscg.ch
A recent study demonstrated a rare example of a regiodivergent ring expansion that transforms oxindoles into two different regioisomers of quinolinones. nih.govacs.orgresearchgate.net This methodology was successfully applied to a protected derivative of this compound. nih.govacs.orgresearchgate.net The protected this compound derivative was first converted to an iodomethyl-oxindole intermediate. nih.govacs.org By subjecting this common intermediate to two distinct sets of conditions, researchers could selectively generate two different quinolinone isomers, showcasing a powerful method for late-stage skeletal diversification of the drug's core structure. nih.govacs.org
The selection of the base and additives was critical for controlling the reaction's outcome, leading to either 3-substituted or 4-substituted quinolinones. nih.govresearchgate.net
The table below outlines the regiodivergent synthesis starting from the this compound derivative.
| Starting Material | Reagents/Conditions | Product | Key Outcome |
| Iodomethyl-Doliracetam Derivative | LiHMDS (Lithium bis(trimethylsilyl)amide) in THF (Tetrahydrofuran) | 4-Substituted Quinolinone Isomer | The reaction proceeds via a pathway mediated by the strong, non-nucleophilic base LiHMDS. nih.govscg.ch |
| Iodomethyl-Doliracetam Derivative | AgBF₄ (Silver tetrafluoroborate) in DCE (1,2-Dichloroethane) | 3-Substituted Quinolinone Isomer | The reaction is promoted by a silver salt, likely proceeding through a Friedel-Crafts-type mechanism. scg.chresearchgate.net |
This skeletal editing approach not only provides access to novel analogs of this compound but also demonstrates the potential for applying such strategies to other complex, bioactive molecules. rsc.orgnih.gov
Diversification Strategies for Bioactive Oxindoles and Related Structures
The diversification of molecular structures is a cornerstone of modern drug discovery, enabling the synthesis of large libraries of compounds for biological screening. mdpi.comacs.org For privileged scaffolds like the oxindole core, several strategies have been developed to generate structural diversity. juniperpublishers.commdpi.com
Late-stage functionalization and skeletal editing are powerful approaches that allow for the modification of a complex molecule, such as a drug candidate, in the final steps of a synthesis. nih.govacs.org The regiodivergent ring expansion of the this compound derivative into quinolinone isomers is a prime example of skeletal editing, transforming the core five-membered pyrrole (B145914) ring fused to a benzene (B151609) ring into a six-membered pyridine (B92270) ring system. nih.govresearchgate.net This strategy rapidly generates analogs with fundamentally different core structures, which would otherwise require lengthy de novo syntheses. scg.ch
Another effective diversification strategy involves using a common, versatile intermediate to access a wide range of scaffolds. Researchers have utilized N-propargylated isatins as common precursors to generate diverse oxindole structures through reactions with different nucleophiles. juniperpublishers.com The resulting oxindoles contain an alkyne handle, which provides an opportunity for further diversification using highly efficient and reliable reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". juniperpublishers.com This allows for the attachment of a wide variety of substituents, leading to large libraries of densely functionalized, triazole-containing oxindoles. juniperpublishers.com
The synthesis of spirooxindoles represents another major avenue for diversification. mdpi.com These compounds, where a ring system is fused at the C3 position of the oxindole in a spiro fashion, occupy a distinct three-dimensional chemical space. juniperpublishers.commdpi.com Organocatalytic cascade reactions have been instrumental in the stereoselective synthesis of complex spirooxindoles, providing access to chiral molecules with significant biological potential. mdpi.com
The following table summarizes key strategies for the diversification of oxindole structures.
| Strategy | Description | Example Application |
| Skeletal Editing | Direct modification of the core scaffold of a molecule. nih.govacs.org | Regiodivergent ring-expansion of a this compound derivative to form two distinct quinolinone isomers. nih.govacs.orgresearchgate.net |
| Common Precursor Strategy | Using a single starting material to generate multiple scaffolds through different reaction pathways. juniperpublishers.com | N-propargylated isatins are used to synthesize various oxindoles, spiroindolones, and other related heterocycles. juniperpublishers.com |
| Click Chemistry Functionalization | Using highly efficient reactions, like CuAAC, to attach diverse fragments to a core structure. juniperpublishers.com | Further diversification of alkyne-containing oxindoles to create a library of triazole-containing compounds. juniperpublishers.com |
| Spirocyclization | Formation of a spirocyclic center at the C3-position of the oxindole core. juniperpublishers.commdpi.com | Organocatalytic cascade reactions to produce chiral spiro[pyrrolidin-2,3'-oxindole] derivatives. rsc.orgmdpi.com |
These advanced synthetic and diversification strategies are vital for expanding the chemical space around the oxindole scaffold, facilitating the discovery of new derivatives with potentially improved or novel biological activities.
Iii. Molecular and Receptor Level Interactions of Doliracetam
Structure-Activity Relationship (SAR) Studies of Doliracetam and Analogs
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org Through systematic modifications of a lead compound, researchers can identify the key structural features responsible for its pharmacological effects. gardp.org
SAR studies aim to pinpoint the specific parts of a molecule, or pharmacophores, that are essential for its desired biological effect. youtube.comcollaborativedrug.com By synthesizing and testing a series of analogs where different functional groups are altered, medicinal chemists can determine which modifications enhance activity, reduce toxicity, or improve pharmacokinetic properties. gardp.orgnih.gov For instance, the introduction of a double bond into a molecule can increase its potency, as seen in the conversion of cortisol to prednisone, which results in a 30-fold increase in activity. youtube.com The spatial arrangement of atoms (stereochemistry) and the presence of specific substituents can also dramatically influence a drug's interaction with its target. wikipedia.orgyoutube.com
In the context of this compound and its analogs, while specific SAR studies on this compound itself are not extensively detailed in the provided results, the principles of SAR are directly applicable. For example, a recent study demonstrated the late-stage skeletal transformation of a protected form of this compound into two different quinolinone isomers, showcasing how modifications to the core oxindole (B195798) structure can be achieved. acs.org This type of synthetic diversification is crucial for exploring the SAR of the this compound scaffold. acs.org
The following table summarizes key structural modifications and their general effects as derived from broader SAR principles:
| Structural Modification | General Effect on Activity | Example |
| Introduction of Unsaturation | Can increase potency and alter flexibility. | Conversion of Cortisol to Prednisone youtube.com |
| Ring Substitution | Can affect binding affinity and steric interactions. | Ortho-methyl vs. Para-methyl analogs of Diphenhydramine youtube.com |
| Isosteric Replacement | Can result in analogs with similar activity profiles. | Replacement of a functional group with another that has a similar electronic arrangement. youtube.com |
| Stereochemistry | Different isomers can have vastly different pharmacological activities. | Levophenol vs. its enantiomer youtube.com |
Modern drug discovery heavily relies on computational methods to guide and accelerate SAR studies. csmres.co.ukf1000research.com These approaches use computer algorithms to analyze large datasets of chemical structures and their associated biological activities, identifying patterns that might not be obvious from manual inspection alone. csmres.co.uk Techniques like dimensionality reduction, clustering, and the organization of compound substructures help in systematically extracting meaningful SAR information. csmres.co.uk
Computational tools can also be used for "SAR transfer," a process where the SAR knowledge from one chemical series is applied to another with a different core structure but similar target interactions. nih.govnih.gov This is particularly useful when encountering challenges in optimizing a particular lead compound. nih.govnih.gov By identifying alternative scaffolds with similar SAR characteristics, researchers can navigate around these roadblocks. nih.gov The development of computational methods for the systematic alignment of analog series with SAR transfer potential is an active area of research. nih.gov
Identification of Key Structural Features for Pharmacological Activity
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a refinement of SAR by establishing mathematical relationships between the chemical structure and biological activity. wikipedia.org These models translate the structural features of a molecule into numerical descriptors, which are then correlated with biological activity using statistical methods. researchgate.net
The development of a robust QSAR model is a multi-step process that involves careful data curation, descriptor calculation, and model building. researchgate.net A critical aspect of QSAR modeling is rigorous validation to ensure the model's predictive power for new, untested compounds. mdpi.comnih.gov
Validation is typically performed through both internal and external procedures. mdpi.comnih.gov Internal validation often involves cross-validation techniques like the leave-one-out (LOO) or leave-group-out (LGO) methods, where a portion of the data is iteratively left out of the model building process and then predicted by the resulting model. mdpi.com However, a high cross-validated R-squared (q²) is a necessary but not sufficient condition for a model to have high predictive power. nih.gov Therefore, external validation, where the model's ability to predict an independent set of compounds (the test set) is assessed, is considered the most reliable way to establish a QSAR model's utility. nih.gov
The following table outlines the key steps in developing and validating a QSAR model:
| Step | Description | Key Considerations |
| Data Collection & Curation | Gathering a dataset of compounds with measured biological activity. | Data quality and homogeneity are crucial ("garbage in, garbage out"). researchgate.net |
| Descriptor Calculation | Generating numerical representations of molecular structures (e.g., physicochemical properties, topological indices). | Descriptors should capture the relevant structural features influencing activity. researchgate.net |
| Data Splitting | Dividing the dataset into a training set (for model building) and a test set (for validation). | The test set should typically be 15-30% of the total data. mdpi.com |
| Model Building | Using statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to correlate descriptors with activity. | The goal is to find the optimal model parameters. mdpi.comnih.gov |
| Internal Validation | Assessing the model's robustness using the training set (e.g., cross-validation). | Helps to avoid overfitting and chance correlations. mdpi.com |
| External Validation | Evaluating the model's predictive performance on the independent test set. | Considered the gold standard for assessing a model's reliability. nih.gov |
| Applicability Domain Definition | Defining the chemical space in which the model can make reliable predictions. | Essential for applying the model to new compounds. researchgate.netnih.gov |
QSAR models are powerful tools for understanding the intricacies of ligand-receptor binding. researchgate.netcsmres.co.uk By analyzing the descriptors that are most influential in the QSAR equation, researchers can infer the types of interactions (e.g., hydrophobic, hydrogen bonding, electrostatic) that are critical for binding affinity. nih.govcsmres.co.uk This information can guide the design of new ligands with improved binding characteristics.
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around a ligand. plos.org More advanced techniques like 5D-QSAR explicitly account for induced fit by representing the binding site as a dual-shell model, accommodating the topologies of different ligands. plos.org These models can be particularly useful for understanding the binding of ligands to flexible protein targets. plos.org
Development and Validation of Predictive Models
Interaction with Specific Molecular Targets (e.g., Synaptic Vesicle Protein 2A)
A significant breakthrough in understanding the mechanism of action of racetam compounds, including by extension this compound, was the identification of the Synaptic Vesicle Protein 2A (SV2A) as their specific binding site. nih.govdrugbank.com SV2A is an integral membrane protein found in all synaptic vesicles and is crucial for the proper regulation of neurotransmitter release. frontiersin.orgfrontiersin.org
The binding of levetiracetam (B1674943), a well-studied racetam, to SV2A is highly specific, with no significant binding observed to the related isoforms SV2B and SV2C. drugbank.com Furthermore, there is a strong correlation between the binding affinity of levetiracetam derivatives to SV2A and their anticonvulsant activity, strongly suggesting that SV2A is the primary molecular target for this class of drugs. drugbank.com
In silico docking studies have provided insights into the putative binding site for racetams within SV2A. These studies suggest a consensus binding site composed of several key amino acid residues, with Tryptophan 666 being particularly vital for ligand recognition and the neurotransmitter function of SV2A. frontiersin.org The interaction is thought to be primarily driven by electrostatic interactions. frontiersin.org The modulation of SV2A function by these ligands is believed to be the basis for their therapeutic effects. drugbank.com
Iv. Neurobiological Mechanisms of Action in Pre Clinical Models
Modulation of Neurotransmitter Systems
Doliracetam's cognitive-enhancing properties appear to stem from its ability to interact with several critical neurotransmitter systems within the central nervous system. ncats.io These interactions are complex and contribute to a broader understanding of its potential effects.
Cholinergic System Interactions
The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is integral to cognitive functions such as learning, memory, and attention. taylorandfrancis.com Damage to cholinergic neurons is a known factor in cognitive impairment. taylorandfrancis.com Pre-clinical research on cholinesterase inhibitors provides insight into the therapeutic potential of compounds that modulate this system. mdpi.com The cholinergic system comprises acetylcholine (ACh), its receptors (AChRs), the enzyme for its synthesis, choline (B1196258) acetyltransferase (ChAT), and the enzyme for its degradation, acetylcholinesterase (AChE). frontiersin.org Dysfunction within this system can lead to various inflammatory and autoimmune diseases. frontiersin.org
Glutamatergic System Interactions
Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian nervous system, and its pathways are interconnected with numerous other neurotransmitter systems. nih.gov The glutamatergic system plays a crucial role in a vast array of normal physiological functions. nih.gov Consequently, disruptions in glutamate signaling are implicated in a variety of neurological and psychiatric conditions. frontiersin.orgfrontiersin.org
Glutamate's effects are mediated through both ionotropic and metabotropic receptors found throughout the brain and spinal cord. nih.gov Perturbations in the tight regulation of extracellular glutamate can lead to hyperexcitability and even cell death. nih.gov Pre-clinical models have demonstrated that alterations in the glutamatergic system are connected to conditions like Alzheimer's disease and major depressive disorder. frontiersin.org For instance, elevated levels of extracellular glutamate contribute to the progression of neuropathic pain. nih.gov
GABAergic System Modulation
The GABAergic system, with gamma-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter, plays a critical role in balancing the excitatory action of the glutamatergic system. frontiersin.org This modulation of GABAergic transmission is crucial for normal brain development and function. nih.gov Alterations in this system, at the level of GABA receptors, metabolism, or transport, have been linked to several neurodevelopmental disorders. nih.gov The delivery of GABA to specific brain regions can be used to manipulate brain function, highlighting its importance in neuronal signaling. nih.gov
Dopaminergic and Serotonergic Pathway Research
Research into the dopaminergic and serotonergic pathways has provided a deeper understanding of their roles in various neurological and psychiatric conditions.
Dopaminergic Pathways: The dopaminergic system is a key modulator of behaviors associated with substance use disorders, with nearly all drugs of abuse acutely increasing dopamine (B1211576) signaling in the striatum. frontiersin.org Pre-clinical research has extensively studied the mesocorticolimbic dopamine pathways, revealing their diverse developmental trajectories and functions. frontiersin.org Dysfunction in the dopaminergic system is considered a potential primary driver for certain movement disorders, and targeting this system is a promising therapeutic strategy. ufhealth.org Furthermore, interactions between the cholinergic and dopaminergic systems are crucial for functions like impulse control. frontiersin.org Animal models are instrumental in studying the progressive degradation of the nigrostriatal dopaminergic system, which is characteristic of Parkinson's disease. mdpi.com
Serotonergic Pathways: The serotonergic system is implicated in the regulation of mood and behavior. nih.govfrontiersin.org Imbalances in this system can contribute to a range of conditions, including depression and schizophrenia. ki.se The serotonin (B10506) transporter (SERT) is a key target for many antidepressant medications. frontiersin.org Recent research has focused on mapping the complex neural networks that control serotonergic neurons to better understand their function. ki.se The 5-HT2A receptor, in particular, has been shown to play a role in processing visual stimuli and may be involved in hallucinations. scantox.com Pre-clinical models are essential for investigating the anxiolytic and antidepressant-like effects of modulating serotonergic and noradrenergic pathways. nih.gov
Influence on Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.
Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Research
Long-term potentiation (LTP) is a persistent strengthening of synapses, while long-term depression (LTD) is a lasting reduction in synaptic efficacy. Both are considered critical cellular correlates of learning and memory. taylorandfrancis.com The induction of LTP is typically dependent on the activation of NMDA receptors, leading to an influx of calcium and the subsequent activation of various kinases. frontiersin.org
Despite a comprehensive search for scientific literature, there is a significant lack of available preclinical data specifically detailing the neurobiological mechanisms of action for the chemical compound “this compound” within the framework of the requested outline.
General information identifies this compound as a racemic nootropic agent from the racetam family, with potential applications in treating epilepsy and Alzheimer's disease. ncats.iowikipedia.org A patent from Hoechst AG describes the compound as having "neuroanabolic action," though the specific details of this action are not elaborated upon in the available literature. wikipedia.org
Recent chemical studies have utilized this compound in the context of late-stage skeletal transformation of oxindole (B195798) drugs, which highlights its chemical properties but does not provide insight into its neurobiological effects. acs.orgrsc.org Furthermore, this compound is mentioned in a patent for Dimiracetam as a compound that could potentially form synergistic compositions. google.com
However, no specific research findings were found that elucidate this compound's role in the following areas:
Homeostatic Synaptic Plasticity: There is no available research detailing how this compound may influence the compensatory mechanisms that stabilize synaptic strength.
Neuronal Excitability Regulation: Information on how this compound might modulate the firing properties of neurons is absent from the searched literature.
Neuronal Network Activity Modulation: There are no studies describing the effects of this compound on the synchronized activity of neuronal ensembles.
Membrane Dynamics and Ion Channel Regulation: The influence of this compound on the properties of neuronal membranes or the function of ion channels has not been documented in the available resources.
Due to the absence of specific preclinical data on this compound's mechanisms of action in these areas, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline. The existing information is limited to its classification, potential therapeutic uses, and its chemistry, rather than its detailed neuropharmacology.
V. Pre Clinical Research Methodologies and Experimental Models
In Vitro Experimental Systems in Doliracetam Research
In vitro studies are the foundational phase of preclinical research, utilizing cellular and tissue models to explore a compound's biological effects in a controlled environment outside of a living organism. fda.govnews-medical.net This approach allows for detailed investigation into molecular and cellular mechanisms without the complexities of a whole biological system. nih.gov
Cell culture is a cornerstone of neurobiological research, involving the growth of neurons, glial cells (like astrocytes and microglia), or immortalized cell lines in an artificial medium. gulhanemedj.orgevitria.com These models are indispensable for dissecting the cellular and molecular pathways affected by a neuroactive compound. For a substance like this compound, with potential applications in cognitive enhancement and epilepsy, cell culture models serve to investigate its effects on neuronal health, synaptic function, and responses to neurotoxic or excitotoxic insults. cellectricon.com
Researchers can use primary cells isolated directly from animal brain tissue or employ human-derived cells, such as those from induced pluripotent stem cells (iPSCs), to create more clinically relevant models. jax.org Three-dimensional (3D) cultures and organoids are increasingly used to better mimic the complex architecture and cell-cell interactions of the brain compared to traditional two-dimensional (2D) monolayers. nih.govnih.gov
Table 1: Common Cell Culture Models in Neurobiology
| Model Type | Description | Application in Neuropharmacology | Key Readouts |
|---|---|---|---|
| Primary Neuronal Cultures | Neurons isolated directly from the embryonic or neonatal rodent brain. | Studying effects on neuronal survival, neurite outgrowth, and synaptic plasticity. | Cell viability assays, immunocytochemistry (e.g., for synaptic markers), calcium imaging. |
| Astrocyte Cultures | Glial cells that support neuronal function, isolated from brain tissue. | Investigating neuroprotective mechanisms, anti-inflammatory effects, and modulation of glutamate (B1630785) uptake. | Cytokine release assays, glutamate uptake assays, gene expression analysis. |
| Organotypic Slice Cultures | Thin slices of brain tissue maintained in culture, preserving the local cytoarchitecture. nih.gov | Examining effects on a preserved neural circuit, such as the hippocampus, to study learning and memory processes or seizure-like activity. nih.gov | Electrophysiological recordings, live-cell imaging, histological analysis. |
| Human iPSC-derived Neurons | Neurons differentiated from stem cells reprogrammed from human somatic cells (e.g., skin cells). jax.org | Modeling human-specific aspects of neurological diseases and testing compound efficacy on human cells. | High-content imaging, electrophysiology (e.g., patch-clamp), genomic and proteomic analyses. |
While specific studies detailing the use of these models for this compound are not widely available in public literature, this methodological framework is standard for characterizing nootropic and anticonvulsant agents of the racetam class.
Isolated tissue preparations, often studied in an organ bath, provide a bridge between cellular studies and whole-organism models. orchidscientific.combioline.org.br This technique involves keeping a piece of tissue, such as a brain slice or a specific muscle preparation, viable ex vivo in a physiological salt solution. adinstruments.commdpi.com It allows for the examination of a drug's effect on tissue-level physiology, such as neurotransmission and contractility, in a controlled setting. nih.gov
For a compound like this compound, hippocampal brain slices from rodents are a particularly relevant model. Researchers can induce seizure-like electrical activity in these slices using chemical convulsants (e.g., pilocarpine, kainic acid) or electrical stimulation. nih.gov The ability of this compound to suppress or modify this epileptiform activity would provide direct evidence of its anticonvulsant potential at the neural circuit level.
Table 2: Application of Isolated Tissue Preparations in Neuropharmacology
| Tissue Preparation | Experimental Goal | Typical Measurement | Relevance to this compound |
|---|---|---|---|
| Hippocampal Slices | Investigate effects on synaptic transmission and plasticity (e.g., Long-Term Potentiation). | Field excitatory postsynaptic potentials (fEPSPs). | Assessing mechanisms of cognitive enhancement. |
| Cortical Slices | Study the modulation of seizure-like discharges. | Extracellular field recordings of epileptiform bursts. | Evaluating anticonvulsant activity. |
| Isolated Ileum/Vas Deferens | Screen for effects on neurotransmitter release (e.g., acetylcholine (B1216132), norepinephrine). | Muscle contraction/relaxation via force transducers. | Characterizing general pharmacological profile and potential off-target effects. |
This methodology offers precise control over the drug concentration and experimental environment, which is crucial for determining dose-response relationships and mechanisms of action. researchgate.net
High-Throughput Screening (HTS) leverages automation and robotics to test thousands to millions of chemical compounds for their ability to interact with a specific biological target. bmglabtech.comnews-medical.net This process is essential in early drug discovery for identifying "hits"—molecules that show activity against a receptor, enzyme, or ion channel implicated in a disease. eddc.sg Assays are typically performed in microplates (e.g., 96- or 384-well formats) and use readouts like fluorescence, luminescence, or radiometric signals to detect binding or functional activity. bmglabtech.comnews-medical.net
For this compound and its analogs, HTS would be instrumental in identifying its primary molecular targets. Since some racetams are known to modulate AMPA receptors or bind to the synaptic vesicle protein 2A (SV2A), HTS assays would likely be designed to screen for activity at these and other CNS targets.
Common HTS Assay Types for Neuropharmacology:
Receptor Binding Assays: These assays measure the ability of a compound to displace a labeled ligand (often radioactive or fluorescent) from a receptor, indicating binding affinity. nih.gov
Functional Assays: These measure the downstream consequences of receptor binding, such as changes in intracellular calcium levels (measured with fluorescent dyes), or the production of second messengers like cAMP. mdpi.com
Ion Channel Assays: Automated patch-clamp or fluorescent ion-flux assays can screen compounds for their ability to block or modulate the activity of specific ion channels involved in neuronal excitability.
While specific HTS data for this compound is not publicly documented, this approach is fundamental to elucidating the mechanism of action for any novel neuroactive compound. ppd.com
Isolated Tissue and Organ Preparations
In Vivo Animal Models in Neuropharmacology
Rodents, particularly mice and rats, are the most frequently used species in neuropharmacology and biomedical research due to their genetic and physiological similarities to humans, relatively short life cycles, and the availability of well-established behavioral tests. nih.gov For a compound like this compound, with potential cognition-enhancing and anti-epileptic properties, various rodent models are employed to validate its therapeutic potential. ncats.io
Table 3: Key Rodent Behavioral Tests for Cognition and Epilepsy
| Test Name | Domain Assessed | Description | Relevance |
|---|---|---|---|
| Morris Water Maze | Spatial Learning & Memory | A rat or mouse must learn the location of a hidden platform in a pool of opaque water, using spatial cues. | Assesses hippocampal-dependent learning and memory, relevant for nootropic effects. nih.gov |
| Novel Object Recognition | Recognition Memory | The animal's preference for exploring a novel object over a familiar one is measured, testing non-spatial memory. | Evaluates cognitive enhancement. |
| Y-Maze/T-Maze | Spatial Working Memory | Measures spontaneous alternation behavior, which relies on the animal's ability to remember the most recently visited arm. | Assesses short-term and spatial memory. |
| Maximal Electroshock Seizure (MES) Test | Seizure Suppression | An electrical stimulus is applied to induce a tonic-clonic seizure. The ability of a drug to prevent the tonic hindlimb extension is a measure of efficacy. | A primary screening model for generalized tonic-clonic seizures. |
| Pentylenetetrazol (PTZ) Test | Seizure Suppression | A chemical convulsant (PTZ) is administered to induce clonic seizures. The test measures a drug's ability to increase the seizure threshold. | A classic model for identifying agents effective against absence and myoclonic seizures. |
| Kindling Model | Epileptogenesis & Focal Seizures | Repeated sub-convulsive electrical or chemical stimulation of a limbic brain region (e.g., amygdala) leads to progressively more severe seizures. | Models temporal lobe epilepsy and is used to test drugs against focal seizures and pharmacoresistant epilepsy. nih.govnih.gov |
These models allow researchers to observe the functional consequences of a drug's action and are a mandatory step in preclinical development as required by regulatory agencies like the FDA. fda.gov
Beyond general screening, specific animal models are used to probe the neurobiological mechanisms underlying a drug's effects and to mimic aspects of human disease.
For investigating cognitive enhancement , models often involve inducing a cognitive deficit. This can be achieved through:
Age-induced deficits: Using aged rodents that naturally exhibit cognitive decline.
Pharmacological models: Administering drugs like scopolamine (B1681570) (a muscarinic antagonist) to induce temporary amnesia.
Lesion models: Creating targeted surgical or neurotoxic lesions in brain regions critical for memory, such as the hippocampus or prefrontal cortex.
Genetic models: Using transgenic mice that model aspects of neurodegenerative diseases like Alzheimer's disease.
For investigating anti-epileptic activity , different models are chosen based on the type of epilepsy being studied:
Genetic Absence Epilepsy Rats from Strasbourg (GAERS): These rats are an established genetic model for studying absence seizures, a type of generalized, non-convulsive epilepsy. mdpi.com
Kainic Acid or Pilocarpine Models: Systemic injection of these agents induces status epilepticus, which is followed by a latent period and the development of spontaneous recurrent seizures that resemble human mesial temporal lobe epilepsy (MTLE). nih.gov This model is valuable for studying how epilepsy develops (epileptogenesis) and for testing drugs against complex partial seizures.
6-Hz Psychomotor Seizure Test: This model is used to identify drugs that may be effective against pharmacoresistant seizures, a major clinical challenge.
While specific reports on the application of these detailed models to this compound are scarce, its classification as a racetam with potential anti-epileptic and nootropic effects makes these established in vivo paradigms the standard pathway for its preclinical evaluation.
Model Design for Exploring Mechanisms of Action
To investigate the precise way a novel compound like this compound might function, researchers design a variety of preclinical models. These models, spanning from molecular-level assays to complex behavioral tests in animals, are crucial for elucidating a drug's mechanism of action (MoA). The design of these models is tailored to test specific hypotheses about how a substance affects biological systems to produce a therapeutic or cognitive-enhancing effect.
In Vitro Models: These laboratory-based tests occur outside of a living organism, often using isolated cells or molecular components. For a nootropic compound, key in vitro models would include receptor-binding assays to see if the compound interacts with specific neurotransmitter receptors (e.g., glutamate, acetylcholine, or GABA receptors). Another common approach is to measure the compound's effect on enzyme activity. For instance, inhibition of the acetylcholinesterase (AChE) enzyme, which breaks down the neurotransmitter acetylcholine, is a well-known mechanism for enhancing cognitive function. pharmascholars.comslideshare.net
Ex Vivo Models: This approach involves studying tissues taken from an organism that has been treated with the compound. For example, brain slices from a rat treated with a nootropic could be analyzed to measure changes in neurotransmitter release or electrophysiological properties, providing a bridge between in vitro findings and whole-organism effects. pharmascholars.com
In Vivo Models: These studies are conducted in living organisms, such as mice, rats, or zebrafish, and are essential for understanding how a compound affects a complex, integrated biological system. nih.govnih.gov For cognitive enhancers, researchers use behavioral tasks to assess learning and memory. pharmascholars.comnih.gov A common strategy is to first induce a cognitive deficit in the animal using a substance like scopolamine (which blocks muscarinic acetylcholine receptors) and then assess the test compound's ability to reverse this impairment. d-nb.info Such models help confirm that the MoA observed in vitro (e.g., enhancing cholinergic signaling) translates to a functional cognitive improvement in vivo. nih.govresearchgate.net
The selection of models is a strategic process aimed at building a comprehensive picture of a compound's pharmacological profile before it can be considered for human studies.
Table 1: Illustrative Preclinical Models for Mechanism of Action (MoA) Studies
| Model Type | Example Assay/Test | Purpose in Nootropic Research | Illustrative Finding |
|---|---|---|---|
| In Vitro | Acetylcholinesterase (AChE) Inhibition Assay | To determine if the compound prevents the breakdown of acetylcholine. | Compound X shows an IC50 value of 0.04 mg/ml for AChE inhibition. d-nb.info |
| In Vitro | Receptor Binding Assay (e.g., NMDA receptor) | To measure the affinity of the compound for key neurotransmitter receptors involved in memory. | Compound Y binds to the glycine (B1666218) site of the NMDA receptor. |
| In Vivo | Scopolamine-Induced Amnesia (Barnes Maze) | To assess if the compound can reverse chemically-induced spatial memory deficits. d-nb.info | Treatment with Compound X attenuates scopolamine-induced disruptions in learning. d-nb.info |
| In Vivo | Aged Animal Models | To evaluate the compound's efficacy in reversing age-related cognitive decline. pharmascholars.com | Chronic administration of Compound Z improves performance in object recognition tasks in aged rats. |
Computational and Theoretical Modeling in Neuroscience
Network Neuroscience Modeling Approaches
Network neuroscience treats the brain as a complex network of nodes (representing brain regions or even single neurons) and edges (representing structural or functional connections). nih.gov This framework allows researchers to simulate how information is processed and integrated across the brain and how this is altered by disease or drugs.
Personalized brain network models can be constructed using an individual's neuroimaging data, such as Diffusion Tensor Imaging (DTI) to map the structural connections (the "connectome"). nih.govfrontiersin.org By simulating neuronal activity on this structural backbone, researchers can investigate how a drug might alter large-scale brain dynamics, such as the balance between different brain networks or the efficiency of information transfer. researchgate.net For a cognitive enhancer, models might predict an increase in the integration between brain modules, facilitating more efficient parallel information processing. researchgate.net These models can also perform in silico experiments, such as simulating the effect of targeting a specific receptor in a particular brain region to predict its network-wide impact. nih.gov
Table 2: Examples of Network Neuroscience Modeling in Pharmacology
| Modeling Approach | Description | Application in Drug Research |
|---|---|---|
| Personalized Brain Network Models (BNMs) | Combines an individual's structural connectome (from DTI/MRI) with mathematical models of neuronal activity to simulate patient-specific brain dynamics. nih.gov | Predicting individual patient response to a drug; identifying network-level biomarkers of treatment efficacy. ebrains.eu |
| Dynamic Causal Modeling (DCM) | A framework for inferring the causal architecture of coupled systems, used to test hypotheses about how brain regions influence each other. | To understand how a drug alters the effective connectivity between specific brain regions during a cognitive task. |
| Graph Theoretical Analysis | Applies mathematical concepts from graph theory to quantify the topological properties of brain networks (e.g., efficiency, modularity). researchgate.net | To measure if a cognitive enhancer improves the global efficiency of the brain's functional network. |
Simulation Environments for Synaptic and Neuronal Circuits
To explore the effects of a compound at a more granular level, researchers use specialized simulation environments to model synaptic and neuronal circuits. These platforms provide the tools to build biologically realistic models of individual neurons, synapses, and the networks they form.
Simulators like NEURON and GENESIS are well-suited for creating highly detailed, multi-compartmental models of single neurons, allowing researchers to investigate how a drug might affect dendritic integration or action potential generation. nih.govfrontiersin.orgNEST is optimized for simulating very large-scale networks of simpler, point-neuron models, making it ideal for studying emergent network dynamics and information processing across thousands or millions of cells. nest-simulator.orgnih.govbiorxiv.orgThe Virtual Brain (TVB) operates at a larger scale, simulating the activity of entire brain regions by integrating neuroimaging data to create personalized whole-brain models. ebrains.eunih.gov These environments can incorporate models of synaptic plasticity, allowing for the simulation of how a drug might influence learning and memory at the circuit level. arxiv.org
Table 3: Comparison of Neuroscience Simulation Environments
| Simulator | Primary Scale | Key Features | Typical Use Case in Pharmacology |
|---|---|---|---|
| NEURON | Single cell / Small circuits | Biophysically detailed, multi-compartmental models; detailed dendritic morphology. nih.gov | Simulating how a drug's modulation of a specific ion channel affects a neuron's firing pattern. |
| NEST | Large-scale networks | Optimized for large numbers of simpler (point-neuron) models; parallel computing capabilities. nest-simulator.orgbiorxiv.org | Modeling how a compound alters oscillatory activity or information flow in a cortical column model. |
| The Virtual Brain (TVB) | Whole brain | Integrates individual neuroimaging data (DTI, fMRI) to create personalized brain models. ebrains.euthevirtualbrain.org | Predicting how a drug will affect functional connectivity across the entire brain of a specific patient. ebrains.eu |
| GeNN | Large-scale networks | Uses GPU-based parallel architecture for high-speed simulations. biorxiv.org | Rapidly screening multiple parameters of a drug's effect on a large network model. |
Data-Driven Computational Models for Neurotransmission
Data-driven models aim to create highly realistic simulations of synaptic transmission by integrating a wide range of experimental observations. frontiersin.orgfrontiersin.org These models move beyond simple representations and attempt to capture the biophysical mechanisms underlying communication between neurons. frontiersin.orgpnas.org
A comprehensive model of a synapse would include mathematical representations of:
The Presynaptic Vesicle Cycle: Modeling the process of neurotransmitter packaging, docking, and fusion with the presynaptic membrane.
Neurotransmitter Diffusion: Simulating how neurotransmitters travel across the synaptic cleft.
Postsynaptic Receptor Activation: Modeling the kinetics of how neurotransmitters bind to and activate postsynaptic receptors (e.g., AMPA, NMDA, GABA receptors), leading to an electrical current. frontiersin.org
By building models that are constrained by experimental data (e.g., from electrophysiology or microscopy), researchers can simulate how a compound like this compound might affect specific steps in this process. For example, a model could test the hypothesis that a drug enhances neurotransmission by increasing the probability of vesicle release or by slowing the reuptake of neurotransmitter from the synapse. These detailed simulations can reveal subtle effects on information filtering and synaptic plasticity that would be difficult to observe experimentally. frontiersin.orgplos.org
Vi. Comparative Academic Studies of Doliracetam with Other Racetams
Comparative Analysis of Synthetic Pathways
The synthesis of racetams, a class of compounds characterized by a 2-pyrrolidone nucleus, has evolved over time, with various methods developed for different analogs. medsafe.govt.nz While a direct comparative study detailing the synthesis of Doliracetam alongside other racetams like piracetam (B1677957) and aniracetam (B1664956) is not extensively documented in publicly available research, an analysis of individual synthetic routes provides insight into their chemical accessibility and potential for structural diversification.
A notable synthetic approach for this compound involves a regiodivergent ring-expansion of oxindoles to quinolinones. This method has been highlighted for its potential in the late-stage functionalization of bioactive oxindoles, demonstrating a novel route to this compound's core structure.
In contrast, the synthesis of Aniracetam can be achieved through the reaction of 2-pyrrolidone with anisoyl chloride in the presence of triethylamine, or by reacting gamma-aminobutyric acid (GABA) with anisoyl chloride, followed by ring closure using thionyl chloride. biointerfaceresearch.com The synthesis of Piracetam, the parent compound of the racetam class, is also well-established, though detailed comparative analyses with this compound's synthesis are scarce in the literature.
The diversification of synthetic methods, such as the ring-expansion strategy for this compound, showcases the ongoing efforts to access novel analogs and explore structure-activity relationships within the racetam class. These advanced synthetic techniques may offer advantages in terms of efficiency and the ability to introduce a variety of functional groups, which is crucial for the development of new therapeutic agents.
Differential Molecular Target Engagement Across Racetams
The molecular targets of racetams are a key area of investigation, with studies suggesting varied engagement profiles that may underlie their different pharmacological effects. One of the primary targets identified for some racetams, particularly those with anticonvulsant properties like Levetiracetam (B1674943), is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). nih.govnih.gov
In-silico docking studies have been conducted to predict the binding affinity of various racetams to the SV2A protein. These computational analyses provide a comparative framework for understanding the potential molecular interactions of these compounds. While experimental binding affinities for this compound are not widely published, docking studies offer a theoretical comparison.
Table 1: In-Silico Docking Scores and Binding Affinity of Racetams against SV2A Protein
| Racetam | MolDock Score | Re-Rank Score | H-Bond | Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| This compound | -64.27 | 10.054 | -1.926 | -6.2 |
| Cebaracetam | -72.72 | -45.64 | -5.84 | -6.3 |
| Coluracetam | -91.557 | -65.486 | -3.9218 | -6.3 |
Data sourced from an in-silico study and represents predicted values. nih.gov
The data suggests that this compound, along with other racetams, is predicted to interact with the SV2A protein. nih.gov The differential binding affinities observed in both computational and experimental studies for various racetams at the SV2A receptor are thought to contribute to their distinct pharmacological activities. nih.gov For instance, the higher affinity of Brivaracetam for SV2A compared to Levetiracetam is associated with its greater antiseizure potency. nih.gov
It is important to note that while SV2A is a key target for some racetams, others are thought to exert their effects through different mechanisms, such as modulation of AMPA receptors. wikipedia.org This divergence in molecular target engagement is a critical aspect of the functional differences observed within the racetam class.
Comparative Neurobiological Effects in Pre-clinical Systems
Generally, racetams have been reported to influence various aspects of neurotransmission. nih.gov Piracetam, for example, has been shown in preclinical studies to improve learning and memory, whereas Levetiracetam demonstrates more potent anticonvulsant activity. nih.gov These differences in preclinical profiles, despite structural similarities, underscore the functional divergence within the racetam class. nih.gov
Structural Homologies and Functional Divergence within the Racetam Class
The racetam class of compounds is defined by a shared structural motif: a 2-pyrrolidone nucleus. medsafe.govt.nz This common core structure provides a basis for their classification as racetams. However, variations in the side chains and other structural modifications attached to this pyrrolidone ring lead to significant functional divergence among the members of this class. nih.gov
Table 2: Structural and Functional Comparison of Select Racetams
| Racetam | Key Structural Feature | Primary Functional Class |
|---|---|---|
| Piracetam | Unsubstituted acetamide (B32628) side chain | Nootropic |
| Aniracetam | Anisoyl group on the pyrrolidone nitrogen | Nootropic |
| Levetiracetam | (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide | Anticonvulsant |
| This compound | Phenyl and hydroxyl groups in its structure | Investigational |
The structural similarity between Piracetam and Levetiracetam, both being pyrrolidone derivatives, is contrasted by their distinct pharmacological profiles. nih.gov Piracetam is primarily considered a nootropic agent, with studies indicating effects on learning and memory. nih.gov In contrast, Levetiracetam is a potent anticonvulsant with a high affinity for the SV2A protein, a characteristic not strongly shared by Piracetam. nih.gov This highlights how subtle stereochemical differences (Levetiracetam is the S-enantiomer) can lead to profound functional divergence.
This compound, with its unique substitutions, is part of this structurally related but functionally diverse family. Its classification as a racetam is based on the core pyrrolidone structure. medsafe.govt.nz The specific functional outcomes of its structural modifications are still under investigation, and further structure-activity relationship (SAR) studies are needed to fully understand how its chemical architecture translates into its neurobiological effects compared to other racetams.
The study of the racetam class provides a compelling example of how minor changes in molecular structure can lead to significant differences in pharmacological activity, offering a rich area for medicinal chemistry research and the development of new therapeutics for neurological disorders.
Vii. Future Directions in Doliracetam Academic Research
Emerging Methodologies in Neuropharmacological Investigation
The field of neuropharmacology is continually evolving, with new tools and techniques offering unprecedented insights into drug-brain interactions. Future research on Doliracetam will likely incorporate these emerging methodologies to elucidate its effects with greater precision.
Noninvasive brain stimulation techniques, such as transcranial magnetic stimulation (TMS) and transcranial direct current stimulation (tDCS), are becoming increasingly sophisticated. plos.orgmdpi.com These methods allow for the temporary and targeted modulation of neural activity in specific brain regions. In the context of this compound research, these techniques could be used to probe the compound's effects on cortical excitability, neuroplasticity, and network connectivity in a controlled manner.
Advances in neuroimaging, including high-resolution functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), will enable more detailed in-vivo studies of this compound's impact on brain function. nih.gov These technologies can map the specific neural circuits and receptor systems that are modulated by the compound, providing a clearer picture of its pharmacodynamic profile.
Furthermore, the development of novel preclinical screening models will be crucial for identifying new nootropic agents and better understanding their mechanisms. pharmascholars.comnih.gov This includes the use of high-throughput screening assays, automated behavioral analysis platforms, and sophisticated in-vitro models, such as brain organoids, which can more accurately replicate human neurophysiology.
A summary of emerging neuropharmacological investigation techniques relevant to this compound research is presented in the table below.
| Methodology | Description | Potential Application in this compound Research |
| Transcranial Magnetic Stimulation (TMS) | A noninvasive brain stimulation technique that uses magnetic fields to modulate nerve cell activity in the brain. | To assess the effects of this compound on cortical excitability and long-term potentiation (LTP)-like plasticity. |
| Transcranial Direct Current Stimulation (tDCS) | A noninvasive brain stimulation technique that applies a low-intensity direct current to the scalp to modulate neuronal activity. | To investigate the synergistic effects of this compound and tDCS on cognitive functions like working memory and attention. |
| High-Resolution fMRI | An advanced neuroimaging technique that measures brain activity by detecting changes in blood flow, offering high spatial resolution. | To identify the specific brain networks and regions that are functionally altered by this compound administration. |
| Positron Emission Tomography (PET) | A functional imaging technique that uses radioactive substances to visualize and measure changes in metabolic processes, and blood flow, regional chemical composition, and absorption. | To map the binding sites of this compound and its analogs to specific receptor systems in the living brain. |
| Brain Organoids | Three-dimensional, self-organizing cultures derived from stem cells that mimic the structure and function of the developing human brain. | To study the effects of this compound on neuronal development, synaptogenesis, and network activity in a human-relevant in-vitro model. |
Advanced Computational Neuroscience Applications
Computational neuroscience offers powerful tools for modeling the complex interactions between drugs, neural circuits, and behavior. plos.orgfrontiersin.org Future research on this compound will increasingly leverage these in-silico approaches to guide and interpret experimental studies.
One promising application is the use of molecular docking and simulation to predict the binding affinity of this compound and its analogs to various protein targets. biointerfaceresearch.com For instance, in-silico studies have been used to explore the interaction of racetam compounds with the synaptic vesicle protein 2A (SV2A), a known target for some antiepileptic racetams. biointerfaceresearch.com This approach can help to identify novel targets and to design more potent and selective derivatives.
Another key area is the development of large-scale neural network models that can simulate the effects of nootropic compounds on cognitive processes. researchgate.net By incorporating data on this compound's known cellular and synaptic effects, these models can generate testable predictions about its impact on learning, memory, and attention at the systems level.
Furthermore, computational methods can be used to analyze large datasets from genomic, proteomic, and transcriptomic studies to identify the signaling pathways that are modulated by this compound. researchgate.net This "pathway cloud" analysis can reveal novel mechanisms of action and suggest new therapeutic applications. researchgate.net
The table below outlines potential advanced computational neuroscience applications for this compound research.
| Computational Approach | Description | Potential Application in this compound Research |
| Molecular Docking and Simulation | Computer-based methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To identify and characterize the binding sites of this compound on neuronal proteins and to guide the design of new analogs with improved affinity and selectivity. |
| Large-Scale Neural Network Modeling | The use of computer simulations of interconnected "neurons" to model brain function and cognitive processes. | To simulate the effects of this compound on synaptic plasticity and network dynamics, and to predict its impact on cognitive performance. |
| Signaling Pathway Analysis ("Pathway Cloud") | A computational method that maps gene expression data onto known signaling pathways to quantify their activation or suppression. | To identify the key molecular pathways that are modulated by this compound and to uncover its broader biological effects. |
| In-Silico ADMET Prediction | The use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. | To assess the drug-likeness of novel this compound analogs and to prioritize compounds for further experimental testing. |
Novel Synthetic Routes for Racetam Analogs
The chemical synthesis of new racetam analogs is essential for exploring the structure-activity relationships of this class of compounds and for developing new therapeutic agents. Recent advances in synthetic organic chemistry offer exciting new possibilities for the creation of diverse and complex pyrrolidinone derivatives. nih.govorganic-chemistry.orgsphinxsai.comtandfonline.com
One area of active research is the development of multicomponent reactions (MCRs), which allow for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. researchgate.net MCRs are well-suited for the creation of libraries of racetam analogs for high-throughput screening.
Another important direction is the development of stereoselective synthesis methods, which enable the preparation of enantiomerically pure racetams. nih.gov This is crucial, as the different enantiomers of a chiral drug can have distinct pharmacological properties. For example, Levetiracetam (B1674943) is the S-enantiomer of etiracetam (B127200) and has a different mechanism of action than its R-enantiomer. racgp.org.au
Recent research has also focused on late-stage functionalization, which involves the modification of a complex molecule, such as this compound, at a late stage in the synthetic sequence. This approach allows for the rapid generation of a diverse range of analogs from a common intermediate. A notable example is the regiodivergent ring-expansion of oxindoles, which has been used for the late-stage skeletal transformation of this compound into quinolinone derivatives.
The table below summarizes some novel synthetic strategies applicable to the synthesis of this compound analogs.
| Synthetic Strategy | Description | Relevance to this compound Analog Synthesis |
| Multicomponent Reactions (MCRs) | Chemical reactions in which three or more starting materials react to form a single product in a one-pot procedure. | Enables the rapid and efficient generation of diverse libraries of racetam analogs for structure-activity relationship studies. |
| Stereoselective Synthesis | A chemical reaction that preferentially results in one stereoisomer over another. | Allows for the synthesis of enantiomerically pure this compound analogs, which is important for understanding their specific biological activities. |
| Late-Stage Functionalization | The introduction of functional groups into a complex molecule at a late stage of the synthesis. | Provides a powerful tool for the rapid diversification of the this compound scaffold to explore new chemical space. |
| Flow Chemistry | The process of performing chemical reactions in a continuous flowing stream rather than in a batch production. | Offers advantages in terms of safety, scalability, and control over reaction conditions for the synthesis of racetam derivatives. |
Unexplored Neurobiological Pathways and Mechanisms
While the mechanism of action of many racetams is thought to involve the modulation of glutamate (B1630785) receptors and synaptic vesicle proteins, there are likely other, as yet unexplored, neurobiological pathways that contribute to their cognitive-enhancing effects. wikipedia.orgnih.gov Future research on this compound should aim to identify and characterize these novel mechanisms.
One area of growing interest is the role of mitochondria in neuronal function and cognitive health. conductscience.commichiganmedicine.orgmcgill.ca Mitochondria are the primary source of cellular energy and are also involved in a variety of other cellular processes, including calcium signaling and apoptosis. There is emerging evidence that some nootropic compounds may exert their effects by improving mitochondrial function and reducing oxidative stress. conductscience.comnih.gov Future studies could investigate whether this compound modulates mitochondrial bioenergetics, dynamics, or quality control mechanisms in neurons.
Another important avenue of research is the investigation of this compound's effects on synaptic plasticity. nih.govusc.edufrontiersin.orgnih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. While some racetams are known to enhance long-term potentiation (LTP), a form of synaptic plasticity, the precise molecular mechanisms underlying this effect are not fully understood. Future research could use advanced techniques, such as optogenetics and two-photon imaging, to examine the effects of this compound on specific forms of synaptic plasticity in defined neural circuits.
Finally, the influence of this compound on neuroinflammation and the brain's immune system is a largely unexplored area. Chronic neuroinflammation is implicated in a variety of neurodegenerative and psychiatric disorders, and compounds that can modulate the brain's immune response may have therapeutic potential.
The table below highlights some unexplored neurobiological pathways that could be investigated in future this compound research.
| Unexplored Pathway/Mechanism | Hypothesized Role in Cognition | Potential Research Questions for this compound |
| Mitochondrial Function | Mitochondria are critical for neuronal energy production, calcium homeostasis, and cell survival, all of which are essential for cognitive processes. | Does this compound enhance mitochondrial respiration, reduce oxidative stress, or promote mitochondrial biogenesis in neurons? |
| Synaptic Plasticity | The ability of synapses to change their strength is the fundamental mechanism underlying learning and memory. | Does this compound modulate specific forms of synaptic plasticity, such as LTP or LTD, in key brain regions like the hippocampus and prefrontal cortex? |
| Neuroinflammation | The brain's immune response, when dysregulated, can contribute to neuronal damage and cognitive decline. | Does this compound have anti-inflammatory effects in the brain? Does it modulate the activity of microglia and astrocytes? |
| Neurogenesis | The birth of new neurons, which occurs in specific brain regions throughout life, is thought to be important for learning and memory. | Does this compound promote adult neurogenesis in the hippocampus? |
| Epigenetic Modifications | Changes in gene expression that do not involve alterations to the DNA sequence itself can have long-lasting effects on neuronal function and behavior. | Does this compound induce epigenetic changes, such as DNA methylation or histone acetylation, that are associated with enhanced cognitive function? |
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to assess Doliracetam’s pharmacokinetic properties in preclinical studies?
- Methodological Answer: Preclinical pharmacokinetic studies typically employ liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations. Key parameters include bioavailability, half-life (), and volume of distribution. In vivo models (e.g., rodents) are dosed orally or intravenously, followed by serial blood sampling . Dose-response curves and compartmental modeling are used to derive absorption/distribution metrics. Ensure compliance with institutional animal ethics protocols .
Q. How is this compound’s mechanism of action investigated in synaptic plasticity studies?
- Methodological Answer: Electrophysiological techniques (e.g., long-term potentiation (LTP) assays in hippocampal slices) are standard. Researchers measure changes in field excitatory postsynaptic potentials (fEPSPs) before and after this compound administration. Pair these with immunohistochemistry to assess NMDA receptor modulation. Control groups should include baseline LTP measurements and comparator nootropics .
Q. What in vitro assays are validated for evaluating this compound’s neuroprotective effects?
- Methodological Answer: Primary neuronal cultures or SH-SY5Y cell lines are exposed to oxidative stress (e.g., hydrogen peroxide). Cell viability is quantified via MTT assays, while reactive oxygen species (ROS) levels are measured using fluorescent probes (e.g., DCFH-DA). Include positive controls (e.g., ascorbic acid) and validate results with Western blotting for apoptosis markers (e.g., caspase-3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different animal models of cognitive impairment?
- Methodological Answer: Conduct a meta-analysis of existing studies, stratifying data by model (e.g., scopolamine-induced amnesia vs. transgenic Alzheimer’s models). Use standardized effect sizes (Cohen’s d) to compare outcomes. Confounding variables (e.g., dosing schedules, species differences) should be addressed via multivariate regression. Transparent reporting of negative results is critical .
Q. What strategies optimize experimental design for this compound’s dose-ranging studies in behavioral assays?
- Methodological Answer: Implement a factorial design with multiple dose cohorts (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg) and control groups (vehicle and active comparator). Use power analysis to determine sample size (/group). Behavioral endpoints (e.g., Morris water maze latency) should be video-recorded and analyzed blindly. Pre-register protocols to reduce bias .
Q. How should researchers integrate transcriptomic data with behavioral outcomes to elucidate this compound’s molecular targets?
- Methodological Answer: Pair RNA sequencing of hippocampal tissue with behavioral phenotyping. Apply bioinformatics tools (e.g., Gene Ontology enrichment) to identify pathways (e.g., CREB-BDNF signaling). Validate candidate genes via CRISPR knockdown or pharmacological inhibition. Ensure raw sequencing data is deposited in public repositories (e.g., GEO) .
Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?
- Methodological Answer: Use mixed-effects models to account for repeated measures and inter-individual variability. Time-series analysis (e.g., ANOVA with Tukey’s post hoc) can identify critical treatment windows. Report confidence intervals and effect sizes instead of relying solely on p-values .
Methodological Considerations for Data Reporting
- Reproducibility: Follow ARRIVE guidelines for in vivo studies. Provide raw data, experimental protocols, and code for statistical analyses in supplementary materials .
- Ethics: For human trials, obtain IRB approval and document informed consent. Anonymize participant data and adhere to GDPR/CCPA standards .
- Literature Synthesis: Use systematic review frameworks (PRISMA) to avoid selection bias when citing prior work. Cross-reference findings with Web of Science-indexed studies for reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
